3,5-DiMethyl-d6-cyclohexanone--d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

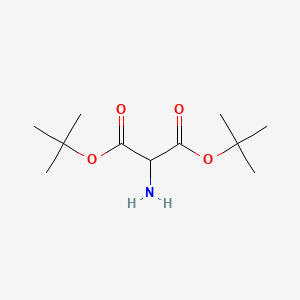

“3,5-DiMethyl-d6-cyclohexanone–d4” is a deuterium-labeled version of 3,5-Dimethylcyclohexanone . It has a molecular formula of C8H4D10O . The compound is used in research, particularly as a tracer for quantitation during the drug development process .

Synthesis Analysis

The synthesis of “3,5-DiMethyl-d6-cyclohexanone–d4” involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 3,5-Dimethylcyclohexanone molecule . Deuteration has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular structure of “3,5-DiMethyl-d6-cyclohexanone–d4” consists of a cyclohexanone ring with two methyl groups attached at the 3rd and 5th positions . The compound also contains ten deuterium atoms, which replace the hydrogen atoms in the original 3,5-Dimethylcyclohexanone molecule .Chemical Reactions Analysis

As a stable isotope-labeled compound, “3,5-DiMethyl-d6-cyclohexanone–d4” is primarily used as a tracer in chemical reactions . The deuterium atoms in the compound allow for precise tracking and quantitation in various chemical and biological processes .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-DiMethyl-d6-cyclohexanone–d4” are similar to those of 3,5-Dimethylcyclohexanone, with the primary difference being the replacement of hydrogen atoms with deuterium . This results in a slight increase in the molecular weight of the compound .Mécanisme D'action

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling “3,5-DiMethyl-d6-cyclohexanone–d4”. It’s important to avoid contact with skin and eyes, and to use the compound only in well-ventilated areas . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Orientations Futures

The use of deuterium-labeled compounds like “3,5-DiMethyl-d6-cyclohexanone–d4” is a growing field in drug development and pharmacokinetic studies . The ability to track these compounds precisely in biological systems allows for a better understanding of drug metabolism and can inform the design of more effective therapeutic agents .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-DiMethyl-d6-cyclohexanone--d4 involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Deuterated acetone", "Deuterated cyclohexanone", "Methylmagnesium bromide", "Lithium aluminum deuteride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesize 3,5-Dimethylcyclohexanone by reacting deuterated acetone with deuterated cyclohexanone in the presence of methylmagnesium bromide.", "Step 2: Reduce 3,5-Dimethylcyclohexanone to 3,5-Dimethylcyclohexanol using lithium aluminum deuteride.", "Step 3: Oxidize 3,5-Dimethylcyclohexanol to 3,5-Dimethylcyclohexanone using sodium borohydride and hydrochloric acid.", "Step 4: Deuterate 3,5-Dimethylcyclohexanone by reacting it with deuterated ethanol in the presence of sodium hydroxide.", "Step 5: Recrystallize the product from diethyl ether to obtain 3,5-DiMethyl-d6-cyclohexanone--d4 in high purity." ] } | |

Numéro CAS |

1219804-55-3 |

Formule moléculaire |

C8H4D10O |

Poids moléculaire |

136.2577778 |

Synonymes |

3,5-DiMethyl-d6-cyclohexanone--d4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.